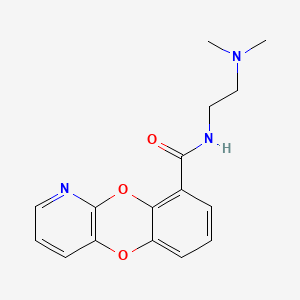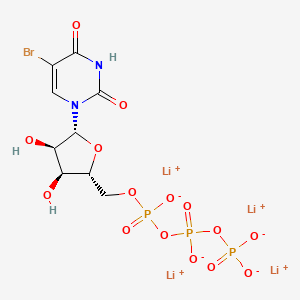
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is a chemical compound with a complex structure that includes a benzodioxin ring fused to a pyridine ring, along with a dimethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide typically involves multiple steps, starting with the formation of the benzodioxin and pyridine rings. The dimethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxin and pyridine derivatives, such as:
- 2-Benzothiazolamine derivatives
- 1,4-Benzodioxin derivatives
- Pyridine carboxamides
Uniqueness
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
137944-73-1 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-[1,4]benzodioxino[2,3-b]pyridine-9-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-19(2)10-9-17-15(20)11-5-3-6-12-14(11)22-16-13(21-12)7-4-8-18-16/h3-8H,9-10H2,1-2H3,(H,17,20) |
Clé InChI |
JLMHBVMWLQVXKP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)






